molecular formula C17H22FN5O4 B3006954 1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034574-62-2

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B3006954
CAS No.: 2034574-62-2
M. Wt: 379.392
InChI Key: XFXRLYQPXHOEBB-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C17H22FN5O4 and its molecular weight is 379.392. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Synthesized compounds, including derivatives of this chemical, have been tested for anticonvulsant activity. They were effective in various seizure models, indicating potential in treating epilepsy (Kamiński, Rzepka, & Obniska, 2011).
  • Similar derivatives showed promising results in acute models of seizures in mice, suggesting their use as antiepileptic agents (Rybka et al., 2017).
  • Additional studies on similar compounds have confirmed their effectiveness in at least one animal model of epilepsy (Obniska et al., 2015).

Synthesis and Evaluation for Anticancer Activity

  • Research on piperazine-2,6-dione derivatives, which are structurally related, has been conducted to evaluate their potential in anticancer treatments (Kumar et al., 2013).

Estrogen Receptor Binding and Antiproliferative Activities

  • Certain synthesized compounds, including pyrimidine-piperazine conjugates, exhibited anti-proliferative activities against human breast cancer cell lines, suggesting their potential in cancer therapy (Parveen et al., 2017).

Antimicrobial and Tuberculosis Treatment Potential

  • Novel fluoroquinolones, structurally related to this compound, have shown in vivo activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Shindikar & Viswanathan, 2005).

Other Applications

  • Research has also explored the synthesis of related compounds for potential use in memory facilitation and learning enhancement in mice (Li Ming-zhu, 2012).

Properties

IUPAC Name

1-ethyl-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O4/c1-3-12-13(18)14(20-10-19-12)27-11-5-6-22(9-11)17(26)23-8-7-21(4-2)15(24)16(23)25/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRLYQPXHOEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)N3CCN(C(=O)C3=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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